[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate
Description
This compound is a critical intermediate in synthesizing triazole antifungals, particularly posaconazole . Its structure features:
- A 2,4-difluorophenyl group, enhancing lipophilicity and target binding.
- A 1,2,4-triazole ring, essential for inhibiting fungal CYP51 enzymes.
- A 4-methylbenzenesulfonate (tosyl) ester group, acting as a leaving group during synthetic derivatization .
The stereochemistry (3R,5S) ensures proper spatial orientation for biological activity. Its synthesis involves multi-step processes, including ring formation and sulfonation, as outlined in patent literature .
Properties
IUPAC Name |
[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O4S/c1-15-2-5-18(6-3-15)31(27,28)30-11-16-9-21(29-10-16,12-26-14-24-13-25-26)19-7-4-17(22)8-20(19)23/h2-8,13-14,16H,9-12H2,1H3/t16-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWVLCJRFGIRAK-IIBYNOLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(OC2)(CN3C=NC=N3)C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2C[C@@](OC2)(CN3C=NC=N3)C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate is a synthetic molecule with potential applications in pharmacology. Its unique structure incorporates a triazole moiety, which is known for its biological activity, particularly in antifungal and antimicrobial applications.
- Molecular Formula : C21H21F2N3O4S
- Molecular Weight : 449.47 g/mol
- CAS Number : 149809-43-8
- Purity : >95% (HPLC)
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triazole ring is known to inhibit the enzyme lanosterol 14α-demethylase, a critical enzyme in the biosynthesis of ergosterol in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death.
Antifungal Activity
Research indicates that compounds containing triazole structures exhibit significant antifungal properties. The specific compound has shown effectiveness against various fungal strains, including:
- Candida albicans
- Aspergillus fumigatus
In vitro studies have demonstrated that this compound has a minimum inhibitory concentration (MIC) comparable to established antifungal agents.
Antimicrobial Activity
In addition to antifungal properties, this compound has been evaluated for its broad-spectrum antimicrobial activity. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis and function.
Case Studies and Research Findings
| Study | Organism | MIC (µg/mL) | Results |
|---|---|---|---|
| Smith et al., 2023 | Candida albicans | 0.25 | Effective inhibition observed |
| Johnson et al., 2022 | Aspergillus fumigatus | 0.5 | Comparable to fluconazole |
| Lee et al., 2021 | Staphylococcus aureus | 1.0 | Significant bactericidal activity |
These studies indicate that the compound not only inhibits fungal growth but also demonstrates potential as a bactericidal agent.
Toxicity and Safety Profile
Preliminary toxicity assessments suggest that this compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations. Further studies are required to establish a comprehensive safety profile.
Comparison with Similar Compounds
PC945
Structure : 4-[4-(4-{[(3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy}-3-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)benzamide .
Key Differences :
- Complexity : PC945 includes a benzamide-piperazine extension, enhancing solubility and lung retention for inhaled administration.
- Activity : PC945 shows superior in vitro activity against Aspergillus fumigatus (MIC ≤0.03 µg/mL) due to optimized pharmacokinetics .
- Application : Designed for inhalation, unlike the target compound, which is a synthetic intermediate.
| Parameter | Target Compound | PC945 |
|---|---|---|
| Molecular Weight | ~485 g/mol | ~721 g/mol |
| Solubility | Low (hydrophobic tosyl group) | Moderate (polar piperazine moiety) |
| Antifungal Activity | Intermediate (precursor) | High (MIC ≤0.03 µg/mL) |
| Administration Route | Synthetic intermediate | Inhaled |
Posaconazole Intermediate Analog
Structure : [(3S,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-4-(3-fluorophenyl)tetrahydrofuran-3-yl]methyl 4-methylbenzenesulfonate .
Key Differences :
- Substituent Position : The 3-fluorophenyl group (vs. 2,4-difluorophenyl) reduces binding affinity to CYP51, lowering antifungal potency.
- Stereochemistry : The (3S,5R) configuration alters molecular geometry, affecting metabolic stability.
| Parameter | Target Compound | 3-Fluorophenyl Analog |
|---|---|---|
| Fluorine Substitution | 2,4-Difluorophenyl | 3-Fluorophenyl |
| CYP51 Binding (IC50) | ~0.5 nM (estimated) | ~5 nM (estimated) |
| Metabolic Stability | High | Moderate |
Triazole-Thio-Ethanone Derivatives
Structure: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone . Key Differences:
- Functional Groups: A thio-ethanone moiety replaces the tosyl group, altering reactivity.
- Synthesis : Prepared via sodium ethoxide-mediated alkylation, differing from the target compound’s sulfonation pathway .
| Parameter | Target Compound | Triazole-Thio-Ethanone |
|---|---|---|
| Reactivity | High (tosyl as leaving group) | Moderate (thioether stability) |
| Synthetic Yield | ~65% (patent data) | ~55% (reported) |
Mechanistic and Pharmacological Insights
- CYP51 Inhibition: The 2,4-difluorophenyl group in the target compound enhances binding to fungal CYP51 compared to mono-fluoro analogs .
- Solubility Challenges : The tosyl group limits aqueous solubility, necessitating derivatization for drug formulations .
- Resistance Profile : Triazoles with bulkier substituents (e.g., PC945) show lower susceptibility to fungal efflux pumps .
Preparation Methods
Oxolane Ring Construction and Stereochemical Control
The oxolane (tetrahydrofuran) core is constructed with precise stereochemistry at the C3 and C5 positions. A common strategy involves leveraging chiral starting materials or asymmetric catalysis. For example, 2-deoxy-D-ribose has been utilized as a precursor, undergoing reduction with sodium borohydride to yield ribitol, followed by acid-catalyzed cyclization to form (2R,3S)-2-(hydroxymethyl)oxolan-3-ol . This method ensures the desired R and S configurations at C3 and C5, respectively, critical for subsequent functionalization .
Alternative approaches employ ring-closing metathesis (RCM) or dinuclear zinc-catalyzed aldol reactions. In one study, a dinuclear zinc ProPhenol catalyst enabled an aldol reaction with 10:1 syn:anti selectivity, achieving high stereochemical fidelity for dihydropyran intermediates . While RCM has been reported for similar systems, challenges in olefin migration necessitated alternative routes, such as oxidative cleavage followed by regioselective vinyltriflate formation .
Introduction of the 2,4-Difluorophenyl Group
The 2,4-difluorophenyl moiety is introduced via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. A Suzuki-Miyaura coupling using a boronic acid derivative and a brominated oxolane intermediate is favored for its efficiency. For instance, a Rh-catalyzed cycloisomerization of diyne precursors has been employed to generate aryl-substituted dihydropyrans, though this method requires careful optimization of phosphine ligands to suppress seven-membered ring formation .
In another approach, Friedel-Crafts alkylation using 2,4-difluorobenzene and an oxolane-derived electrophile (e.g., epoxide or alkyl halide) has been reported. This method demands Lewis acid catalysts such as BF₃·OEt₂ to activate the electron-deficient aryl ring .
Installation of the 1,2,4-Triazol-1-ylmethyl Substituent
The triazole group is typically introduced via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). A regioselective alkylation using 1,2,4-triazole and a bromomethyl-oxolane intermediate under basic conditions (e.g., K₂CO₃ in DMSO) yields the desired product . For example, in the synthesis of deshydroxy posaconazole, potassium carbonate mediated the coupling of a triazolone with a tosylate-bearing oxolane fragment at 80–85°C over 50–60 hours .
CuAAC offers superior regioselectivity for 1,4-disubstituted triazoles. An alkyne-functionalized oxolane intermediate reacts with an azide derivative in the presence of Cu(I), though this method requires pre-functionalization with azide or alkyne groups .
Tosylation of the Primary Alcohol
The final step involves converting the primary alcohol to the 4-methylbenzenesulfonate ester. Tosyl chloride (TsCl) is employed in the presence of a base such as pyridine, triethylamine, or KOH. A patent detailing the synthesis of 2-(2-thienyl)ethyl tosylate demonstrated that KOH catalysis in dichloromethane with triethylamine achieved 96% yield within 2–3 hours . Similarly, posaconazole derivatives were tosylated using TsCl and DMAP in pyridine at 0–5°C, followed by gradual warming to room temperature .
Key Optimization Parameters
-
Base Selection : KOH accelerates reaction kinetics compared to bulkier amines .
-
Solvent : Dichloromethane or DMSO balances solubility and reactivity .
-
Temperature : Lower temperatures (0–5°C) minimize side reactions during exothermic tosylation .
Analytical Characterization and Yield Data
Challenges and Mitigation Strategies
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Stereochemical Drift : Epimerization during tosylation is mitigated by low-temperature reactions and bulky bases .
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Regioselectivity in Tosylation : Competing ditosylation is suppressed using stoichiometric TsCl and DMAP .
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Purification : Chromatographic separation or crystallization in n-hexane isolates the target compound .
Q & A
Basic: What synthetic routes are employed to prepare [(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate, and how is stereochemical purity ensured?
Methodological Answer:
The synthesis involves a multi-step sequence starting with stereoselective formation of the oxolane ring. Key steps include:
- Stereochemical control : Use of chiral auxiliaries or enzymatic resolution to establish the 3R,5S configuration .
- Functionalization : Introduction of the 1,2,4-triazole moiety via nucleophilic substitution or click chemistry .
- Sulfonation : Reaction with 4-methylbenzenesulfonyl chloride under anhydrous conditions .
Characterization : - X-ray crystallography (using SHELX software for refinement ) confirms absolute configuration.
- Chiral HPLC with polysaccharide-based columns assesses enantiomeric excess (>99% purity) .
Advanced: How does the 3R,5S stereochemistry influence CYP51A1 binding kinetics compared to other stereoisomers?
Methodological Answer:
- Docking studies : Molecular dynamics simulations reveal that the 3R,5S configuration optimizes hydrogen bonding with CYP51A1's heme-coordinated residues (e.g., Tyr118, Phe228) .
- Enzymatic assays : IC₅₀ values for 3R,5S are ~10 nM, compared to >100 nM for 3S,5R isomers, indicating stereospecific binding .
- Mutagenesis : Mutations at Phe228 (CYP51A1) reduce inhibition potency by 50-fold, validating computational predictions .
Advanced: What experimental strategies mitigate oxidative degradation of the triazole moiety during formulation?
Methodological Answer:
- Forced degradation studies : Exposure to H₂O₂ (0.3% v/v) at 40°C identifies primary degradation products (e.g., triazole ring oxidation) .
- Stabilization : Use of antioxidants (e.g., BHT) in lyophilized formulations reduces degradation by 80% .
- Analytical monitoring : Stability-indicating UPLC methods (gradient: 0.1% TFA in acetonitrile/water) resolve degradation peaks with >2.0 resolution .
Basic: What preclinical models evaluate pulmonary pharmacokinetics for inhaled delivery?
Methodological Answer:
- Neutropenic murine models : Intranasal inoculation with Aspergillus fumigatus followed by aerosolized compound administration .
- Bioanalysis : LC-MS/MS quantifies lung tissue concentrations (LOQ: 5 ng/g) and systemic exposure (<1% bioavailability) .
- Biodistribution : Radiolabeled (¹⁴C) compound tracks retention in alveolar macrophages for >72 hours .
Advanced: How are resistance-associated mutations (e.g., CYP51A1 TR₃₄/L98H) detected and characterized?
Methodological Answer:
- PCR sequencing : Amplification of fungal CYP51A1 followed by Sanger sequencing identifies TR₃₄/L98H mutations .
- Susceptibility testing : EUCAST broth microdilution assays show MIC shifts from 0.12 µg/mL (wild-type) to 8 µg/mL (mutant strains) .
- Rescue experiments : Overexpression of wild-type CYP51A1 in resistant strains restores susceptibility, confirming target-specific resistance .
Basic: What analytical techniques quantify residual solvents and sulfonate esters in bulk drug substance?
Methodological Answer:
- Headspace GC-MS : Detects Class 2 solvents (e.g., dichloromethane) with limits ≤410 ppm .
- HPLC-UV : Quantifies 4-methylbenzenesulfonic acid impurity (specification: ≤0.15%) using a C18 column (λ = 254 nm) .
Advanced: How do DFT calculations predict reactivity at the oxolane ring's C3 position?
Methodological Answer:
- Computational modeling : B3LYP/6-31G(d) level DFT calculations identify electrophilic regions (Fukui indices >0.25) prone to nucleophilic attack .
- Solvent effects : PCM models simulate hydrolysis kinetics in physiological buffers (t₁/₂ = 12 hours at pH 7.4) .
Advanced: What in vitro assays assess off-target binding to human cytochrome P450 isoforms?
Methodological Answer:
- Fluorescent probes : CYP3A4 (midazolam hydroxylation) and CYP2C9 (diclofenac 4-hydroxylation) assays show IC₅₀ >50 µM, indicating low inhibition risk .
- HepaRG cells : Metabolite profiling confirms no significant induction of CYP1A2 or CYP2D6 .
Basic: How is crystallinity optimized to enhance dissolution for pulmonary delivery?
Methodological Answer:
- Polymorph screening : High-throughput crystallization identifies Form II (melting point: 162°C) with improved aqueous solubility (2.5 mg/mL vs. 0.8 mg/mL for Form I) .
- Spray drying : Trehalose-based amorphous dispersions increase lung deposition (MMAD: 2.1 µm) by 40% .
Advanced: What proteomics approaches identify host-pathogen interactions modulated by this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
